molecular formula C17H14N2O B1251907 Vittacarboline

Vittacarboline

Cat. No.: B1251907
M. Wt: 262.3 g/mol
InChI Key: UANUGMASRPSVFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vittacarboline is a natural product found in Hippeastrum vittatum with data available.

Scientific Research Applications

Discovery and Structural Elucidation

An ethanolic extract of the fresh flowers of Hippeastrum vittatum led to the discovery of vittacarboline, a new alkaloid. This discovery was made possible through spectroscopic methods, including one- and two-dimensional NMR and mass spectrometry, which aided in establishing the structure of this compound (Youssef, 2001).

Phytoremediation Potential

In the context of phytoremediation, the study of Pteris vittata, a model arsenic hyperaccumulator, is noteworthy. This research focused on creating a comprehensive database of metabolomes to aid in understanding the plant's therapeutic profile, including its potential for phytoremediation (Nguyen et al., 2021). Another study examined the arsenic hyperaccumulation-regulation network of Pteris vittata, contributing to our understanding of its use in remediation of arsenic-contaminated soil (Yan et al., 2019).

Environmental Impact Studies

A study on the caddisfly Sericostoma vittatum underlines the environmental impacts of contaminants. This research assessed the sublethal effects of the insecticide chlorantraniliprole on S. vittatum, revealing insights into how exposure to contaminants can alter energy acquisition and metabolism in aquatic insects (Rodrigues et al., 2017).

Spectroscopy and Imaging Applications

While not directly related to this compound, studies on VIRTIS (Visual IR Thermal Imaging Spectrometer) provide insights into the broader applications of spectroscopy and imaging in scientific research. These studies illustrate how advanced imaging techniques are used in planetary exploration missions (Coradini et al., 2007).

Properties

Molecular Formula

C17H14N2O

Molecular Weight

262.3 g/mol

IUPAC Name

9-[(5-methylfuran-2-yl)methyl]pyrido[3,4-b]indole

InChI

InChI=1S/C17H14N2O/c1-12-6-7-13(20-12)11-19-16-5-3-2-4-14(16)15-8-9-18-10-17(15)19/h2-10H,11H2,1H3

InChI Key

UANUGMASRPSVFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CN2C3=CC=CC=C3C4=C2C=NC=C4

Synonyms

vittacarboline

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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